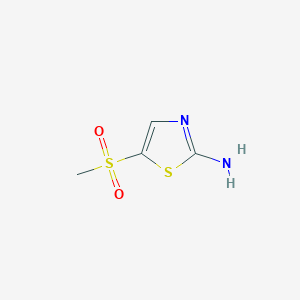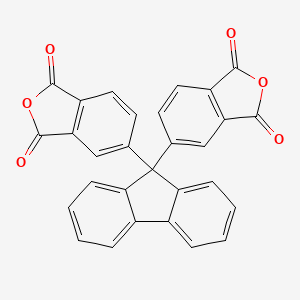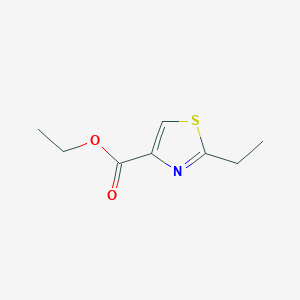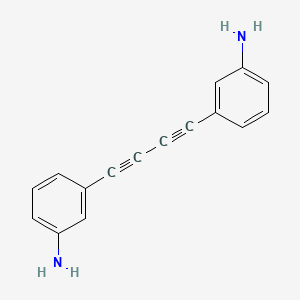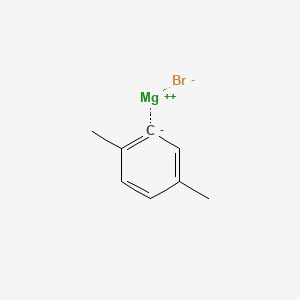
2,5-Dimethylphenylmagnesium bromide
Vue d'ensemble
Description
2,5-Dimethylphenylmagnesium bromide is an organomagnesium compound with the chemical formula C8H9BrMg. It is a colorless to light yellow solid powder, insoluble in water but soluble in organic solvents. This compound is primarily used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,5-Dimethylphenylmagnesium bromide is typically prepared by reacting magnesium bromide with 2,5-dimethylphenyl lithium. This reaction is carried out in the absence of oxygen and at low temperatures to minimize side reactions .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of large-scale reactors with controlled environments to ensure the purity and yield of the product. The reaction is often conducted in tetrahydrofuran (THF) as a solvent, which stabilizes the organomagnesium compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dimethylphenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions.
Halides: Substitution reactions with alkyl or aryl halides in the presence of a catalyst.
Coupling Reagents: Often used with palladium or nickel catalysts for coupling reactions.
Major Products Formed:
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From substitution reactions with halides.
Coupled Products: From coupling reactions with other organic molecules.
Applications De Recherche Scientifique
2,5-Dimethylphenylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and other functional materials.
Mécanisme D'action
The mechanism of action of 2,5-dimethylphenylmagnesium bromide involves its role as a nucleophile and a base. It reacts with electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds. The magnesium atom coordinates with the oxygen of the carbonyl group, facilitating the nucleophilic attack by the phenyl group .
Comparaison Avec Des Composés Similaires
Phenylmagnesium Bromide: Similar in structure but lacks the methyl groups on the phenyl ring.
2,3-Dimethylphenylmagnesium Bromide: Differs in the position of the methyl groups.
3,5-Dimethylphenylmagnesium Bromide: Methyl groups are in different positions on the phenyl ring.
Uniqueness: 2,5-Dimethylphenylmagnesium bromide is unique due to the specific positioning of the methyl groups, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Propriétés
IUPAC Name |
magnesium;1,4-dimethylbenzene-6-ide;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.BrH.Mg/c1-7-3-5-8(2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJAWTIYZUSKLZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[C-]=C(C=C1)C.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450462 | |
| Record name | 2,5-Dimethylphenylmagnesium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30897-86-0 | |
| Record name | 2,5-Dimethylphenylmagnesium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



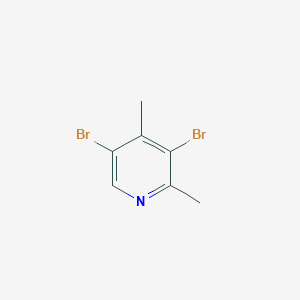
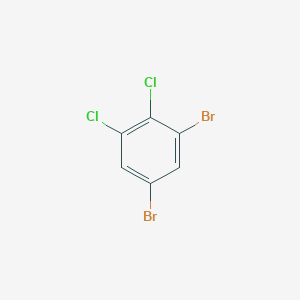
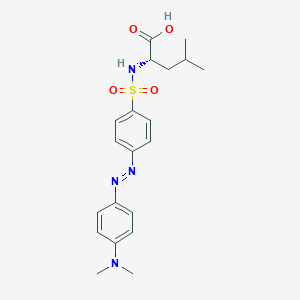
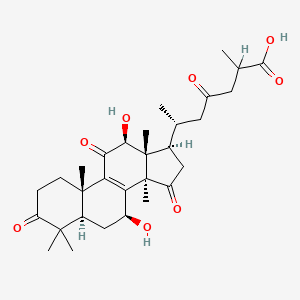
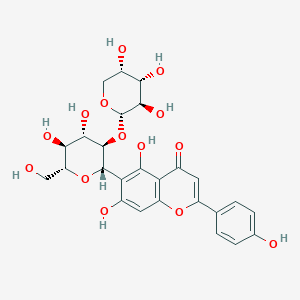

![1,4-Dioxaspiro[4.5]decan-8-amine](/img/structure/B1591035.png)


